molecular formula C11H16N2O B8331166 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

Cat. No. B8331166
M. Wt: 192.26 g/mol
InChI Key: LEILLYZQHNCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211199B1

Procedure details

Combine lithium aluminum hydride (4.0 g, 105 mmol) and anhydrous tetrahydrofuran (200 mL). Slowly, add a solution of (3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester (13.0 g, 52.4 mmol) in anhydrous tetrahydrofuran (100 mL). After the addition is complete, heat to reflux. After 4 hours, cool in an ice-bath. Add water (4 mL) dropwise at such a rate that the temperature of the reaction mixture does not rise above 20° C. Cool to 10° C., add 2 M aqueous sodium hydroxide solution (4.0 mL). Add water (16 mL) and stir. After 16 hours, filter the reaction mixture and concentrate the filtrate in vacuo to give an aqueous layer. Extract with dichloromethane and lyophilize the aqueous layer to give a residue. Combine the residue and dichloromethane and methanol. Filter and evaporate the filtrate in vacuo to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Name
(3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][C:12]1([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:16][C:15](=O)[NH:14][CH2:13]1)C.O.[OH-].[Na+]>O1CCCC1.CO.ClCCl>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:12]2([CH2:11][CH2:10][OH:9])[CH2:16][CH2:15][NH:14][CH2:13]2)[CH:19]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
(3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester
Quantity
13 g
Type
reactant
Smiles
C(C)OC(CC1(CNC(C1)=O)C=1C=NC=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice-bath
CUSTOM
Type
CUSTOM
Details
does not rise above 20° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give an aqueous layer
EXTRACTION
Type
EXTRACTION
Details
Extract with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a residue
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1(CNCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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